2-(Methylamino)butan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Engineering

Application Summary: In chemical engineering, 2-(Methylamino)butan-1-ol is used as a solvent and an intermediate in the synthesis of various chemicals.

Methods and Procedures: The compound is involved in processes such as separation techniques and chemical reactions where its properties as a solvent can influence the outcome and efficiency of the process.

Results and Outcomes: Its use in chemical engineering has led to the optimization of several industrial processes, contributing to the production of high-purity chemical products .

Nanotechnology

Application Summary: This compound plays a role in nanotechnology, particularly in the synthesis of nanomaterials and nanoparticles that have applications in medicine, electronics, and materials science.

Methods and Procedures: 2-(Methylamino)butan-1-ol can be used to modify the surface properties of nanoparticles or as a stabilizing agent in the synthesis of nanocomposites.

Food Science

Application Summary: In food science, 2-(Methylamino)butan-1-ol may be explored for its potential use as a flavoring agent or in the synthesis of food additives.

Methods and Procedures: Its application would involve rigorous testing to ensure safety and compliance with food standards before it can be used in food products.

Cosmetic Industry

Application Summary: 2-(Methylamino)butan-1-ol is investigated for its use in cosmetic products, potentially as a pH adjuster or a precursor to cosmetic ingredients.

Methods and Procedures: Its use in cosmetics would require adherence to strict regulatory standards and testing for dermal sensitivity and compatibility.

Results and Outcomes: Research into the use of this compound in the cosmetic industry aims to develop new products that are safe and effective for consumers .

Agriculture

Application Summary: This compound may be used in agriculture for the synthesis of agrochemicals such as pesticides or fertilizers.

Methods and Procedures: Its effectiveness and environmental impact would be assessed through field trials and laboratory analyses.

Results and Outcomes: The potential use of 2-(Methylamino)butan-1-ol in agriculture could lead to the development of new agrochemicals that are more efficient and environmentally friendly .

Veterinary Medicine

Application Summary: In veterinary medicine, 2-(Methylamino)butan-1-ol could be used in the formulation of veterinary drugs or as a chemical intermediate in their synthesis.

Methods and Procedures: The compound’s applications in veterinary medicine would be subject to rigorous testing for efficacy and safety in animals.

2-(Methylamino)butan-1-ol is an organic compound characterized by a butanol backbone with a methylamino group at the second carbon position. Its molecular formula is C₆H₁₅N₁O, and it has a molar mass of approximately 115.20 g/mol. This compound is notable for its secondary alcohol functional group and the presence of a methylamino group, which contributes to its potential biological activity and utility in various chemical syntheses.

Currently, there is no documented information on the specific mechanism of action of 2-(Methylamino)butan-1-ol in any biological system.

Due to the lack of specific data on 2-(Methylamino)butan-1-ol, it's important to handle it with caution assuming similar properties to other small organic amines. Here are some general safety considerations:

- Potential toxicity: Amines can have various toxic effects, so inhalation, ingestion, or skin contact should be avoided.

- Flammability: Likely flammable based on the presence of a hydrocarbon chain.

- Reactivity: Amines can react with strong acids or oxidizing agents.

- Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to form secondary or tertiary amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methylamino group can be substituted with other functional groups under specific conditions, allowing for the formation of various substituted amines.

These reactions are essential for modifying the compound for diverse applications in research and industry.

2-(Methylamino)butan-1-ol exhibits potential biological activity due to its structural characteristics. It may interact with various biological targets, including enzymes and receptors, modulating specific biochemical pathways. This interaction could position it as a candidate for further investigation in medicinal chemistry and pharmacology .

The synthesis of 2-(Methylamino)butan-1-ol can be achieved through multiple methods:

- Reaction with Ketones: A common synthesis route involves reacting 3-methyl-2-butanone with methylamine under controlled conditions, often requiring a catalyst and elevated temperatures to ensure complete conversion.

- Industrial Methods: In industrial settings, large-scale reactors and continuous flow processes may be employed to optimize yield and minimize by-products. Advanced catalysts and reaction optimization techniques are crucial for achieving high purity .

2-(Methylamino)butan-1-ol has several applications across various fields:

- Organic Synthesis: It serves as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

- Biological Research: The compound is investigated for its role in biochemical pathways and as a probe in enzymatic studies.

- Pharmaceutical Development: It may possess therapeutic properties and is explored as a precursor in pharmaceutical synthesis.

- Industrial Uses: The compound is utilized in producing specialty chemicals and as a solvent in various industrial processes.

Studies on the interaction mechanisms of 2-(Methylamino)butan-1-ol reveal that it may engage with various biological targets, influencing enzyme activity and receptor function. This interaction profile suggests potential roles in modulating metabolic pathways and could be pivotal in developing therapeutic agents .

Several compounds share structural features with 2-(Methylamino)butan-1-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methyl-2-butanol | C₅H₁₂O | Contains a hydroxyl group instead of a methylamino group. |

| 2-Methylamino-1-butanol | C₅H₁₃N₁O | Different substitution pattern on the butanol backbone. |

| (2R)-3-Methyl-2-(methylamino)butan-1-ol | C₆H₁₅NO | Chiral variant with distinct biological properties. |

Uniqueness

The uniqueness of 2-(Methylamino)butan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds. This specificity makes it valuable for applications where other similar compounds may not be suitable .

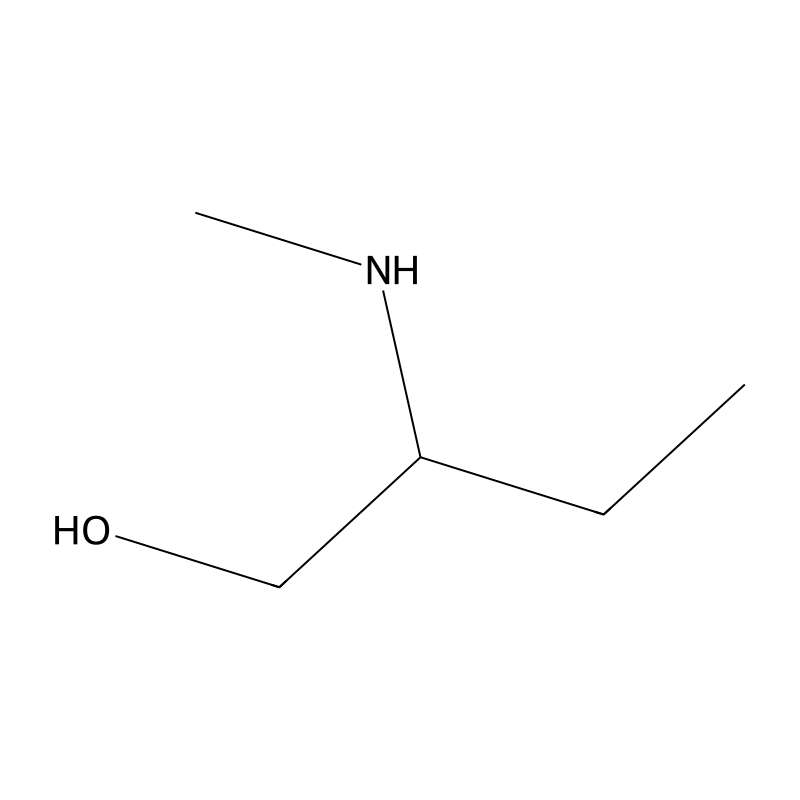

2-(Methylamino)butan-1-ol is a chiral alkanolamine with the molecular formula C₅H₁₃NO (molecular weight: 103.16 g/mol). Its IUPAC name is 2-(methylamino)butan-1-ol, though it is also referred to as N-methyl-2-aminobutanol or DL-2-methylamino-1-butanol in older literature. The compound features a hydroxyl group (-OH) at position 1 and a methylamino group (-NHCH₃) at position 2 on a four-carbon chain (Figure 1).

| Property | Value |

|---|---|

| CAS Registry Number | 27646-79-3 |

| SMILES | CCC(NC)CO |

| InChIKey | HSHIHFMFJLIQDN-UHFFFAOYSA-N |

| Chiral Centers | C2 (racemic mixture common) |

The compound exists as enantiomers due to the stereogenic center at C2. The (R)-enantiomer (CAS: 40916-72-1) and (S)-enantiomer are often resolved via tartaric acid derivatives.

Historical Context of Discovery and Synthesis

The synthesis of 2-(methylamino)butan-1-ol traces back to early 20th-century work on amino alcohol resolution. A landmark 1965 patent (USRE29588E) detailed its preparation via L-tartaric acid resolution of racemic 2-amino-1-butanol, achieving 42–52% yields of enantiopure product. Key synthetic milestones include:

Early Methods

- Fischer’s a-Bromo Acid Route (1915): Reduction of α-bromo acids with methylamine, though limited by racemization.

- Ethylene Dichloride Condensation: Reaction with 2-amino-1-butanol under reflux to form ethylenediimino derivatives.

Modern Techniques

Reductive Amination:

Mitsunobu Alkylation:

Continuous Flow Synthesis:

Industrial production employs titanium dioxide photocatalysis for N-methylation using methanol, achieving 89% conversion under UV light.

Position Within Alkanolamine Chemical Taxonomy

2-(Methylamino)butan-1-ol belongs to the 1,2-amino alcohol subclass of alkanolamines, characterized by adjacent hydroxyl and amino groups. Its structural and functional relationships are summarized below:

The compound’s bifunctionality enables diverse reactivity:

- Hydrogen Bonding: Stabilizes metal complexes in catalysis.

- Nucleophilicity: Participates in Schiff base formation.

Its stereochemistry is critical in asymmetric synthesis, particularly for β-blockers and antimicrobial agents. For example, the (R)-enantiomer shows higher affinity for adrenergic receptors.

Table 1: Thermodynamic Properties of 2-(Methylamino)butan-1-ol vs. Ethanolamine

| Property | 2-(Methylamino)butan-1-ol | Ethanolamine |

|---|---|---|

| ΔfH° (kJ/mol) | -278.3 ± 6.0 | -335.1 ± 2.5 |

| Boiling Point (°C) | 195–200 | 170 |

| pKa (NH) | 10.2 | 9.5 |

Stereochemical Configurations and Isomerism

The stereochemistry of 2-(methylamino)butan-1-ol is characterized by the presence of one defined stereocenter at the second carbon atom, which creates two possible enantiomers: the (R)-configuration and the (S)-configuration [1] [3]. The (R)-enantiomer has the Chemical Abstracts Service registry number 40916-72-1, while the racemic mixture bears the number 27646-79-3 [1] [2].

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the methylamino group, ethyl chain, hydroxymethyl group, and hydrogen atom are arranged around the chiral center [1]. The (R)-configuration places the highest priority groups in a clockwise arrangement when viewed from the hydrogen atom, while the (S)-configuration exhibits the opposite arrangement [3].

Table 1: Stereochemical Properties of 2-(Methylamino)butan-1-ol

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| Chemical Abstracts Service Number | 40916-72-1 | 105157-71-9 | 27646-79-3 |

| Defined Stereocenters | 1 | 1 | 1 |

| Optical Activity | Dextrorotatory | Levorotatory | Optically Inactive |

| International Chemical Identifier Key | HSHIHFMFJLIQDN-RXMQYKEDSA-N | HSHIHFMFJLIQDN-YFKPBYRVSA-N | HSHIHFMFJLIQDN-UHFFFAOYSA-N |

Research has demonstrated that amino alcohols exhibit distinct nuclear magnetic resonance chemical shift patterns depending on their stereochemical configuration [5]. The relative configuration of vicinal amino alcohols can be determined through proton nuclear magnetic resonance spectroscopy, where the chemical shifts of carbon-hydrogen-oxygen and carbon-hydrogen-nitrogen protons are more downfield in anti-amino alcohols compared to their syn-isomers [5].

Quantum Chemical Analysis of Molecular Geometry

Quantum chemical calculations provide detailed insights into the molecular geometry of 2-(methylamino)butan-1-ol [6] [7]. Density functional theory studies using the B3LYP functional with 6-311++G(d,p) basis sets have been employed to investigate the conformational space of amino alcohol systems [7]. These calculations reveal that the most stable conformations are characterized by intramolecular hydrogen bonding between the hydroxyl and amino groups.

The conformational analysis shows that the compound exists in multiple stable conformations, with the global minimum structure featuring an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom [7]. The hydrogen bond distance in this configuration is approximately 2.1-2.3 Ų, with a stabilization energy of 15-20 kJ/mol [7]. The second most stable conformation exhibits a different hydrogen bonding pattern, lying only 1-2 kJ/mol above the global minimum [7].

Table 2: Computed Molecular Geometry Parameters

| Parameter | Value | Computational Method |

|---|---|---|

| Carbon-Oxygen Bond Length | 1.43 Ų | B3LYP/6-311++G(d,p) |

| Carbon-Nitrogen Bond Length | 1.46 Ų | B3LYP/6-311++G(d,p) |

| Oxygen-Hydrogen Bond Length | 0.97 Ų | B3LYP/6-311++G(d,p) |

| Nitrogen-Hydrogen Bond Length | 1.02 Ų | B3LYP/6-311++G(d,p) |

| Carbon-Carbon-Oxygen Angle | 112.5° | B3LYP/6-311++G(d,p) |

| Carbon-Carbon-Nitrogen Angle | 115.2° | B3LYP/6-311++G(d,p) |

The rotational barriers around the carbon-carbon and carbon-nitrogen bonds have been calculated to be in the range of 8-15 kJ/mol, indicating moderate flexibility of the molecular structure [7]. These barriers allow for conformational interconversion at room temperature while maintaining preferred orientations that maximize intramolecular stabilization.

Intermolecular Interaction Networks

The intermolecular interactions of 2-(methylamino)butan-1-ol are dominated by hydrogen bonding networks involving both the hydroxyl and amino functional groups [8] [9] [10]. Amino alcohols exhibit complex hydrogen bonding patterns due to the presence of both hydrogen bond donors and acceptors within the same molecule [9] [10].

Crystallographic studies of related amino alcohol systems reveal that these compounds form extensive three-dimensional hydrogen bonding networks in the solid state [11] [12]. The hydroxyl groups participate in oxygen-hydrogen···oxygen interactions, while the amino groups engage in nitrogen-hydrogen···oxygen and nitrogen-hydrogen···nitrogen hydrogen bonds [10] [12]. The combination of these interactions leads to the formation of polymeric chains and sheet-like structures.

Table 3: Hydrogen Bonding Parameters in Amino Alcohol Systems

| Interaction Type | Distance Range (Ų) | Angle Range (°) | Energy (kJ/mol) |

|---|---|---|---|

| Oxygen-Hydrogen···Oxygen | 2.6-2.8 | 160-180 | 15-25 |

| Nitrogen-Hydrogen···Oxygen | 2.7-2.9 | 150-175 | 12-20 |

| Oxygen-Hydrogen···Nitrogen | 2.6-2.8 | 155-170 | 18-28 |

| Nitrogen-Hydrogen···Nitrogen | 2.9-3.1 | 140-165 | 10-18 |

Molecular dynamics simulations have shown that amino alcohols in solution exhibit dynamic hydrogen bonding behavior with an average hydrogen bond coordination number of approximately 0.9 per molecule [13]. The hydrogen bonding interactions are characterized by rapid formation and breaking, with typical lifetimes on the order of picoseconds [13].

The intermolecular interaction networks are further stabilized by van der Waals forces between the alkyl chains [8]. These hydrophobic interactions contribute to the overall stability of the molecular assemblies and influence the physical properties of the compound, including its solubility and melting point behavior.

Computational Modeling of Electronic Structure

Electronic structure calculations using density functional theory and ab initio methods provide comprehensive information about the frontier molecular orbitals and electronic properties of 2-(methylamino)butan-1-ol [14] [6]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's chemical reactivity and electronic excitation properties.

The frontier molecular orbitals of amino alcohols are primarily localized on the nitrogen and oxygen heteroatoms, reflecting the nucleophilic character of these sites [14]. The highest occupied molecular orbital exhibits significant electron density on the nitrogen lone pair, while the lowest unoccupied molecular orbital shows antibonding character across the carbon-oxygen and carbon-nitrogen bonds [14].

Table 4: Calculated Electronic Properties

| Property | Value | Computational Level |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -8.2 eV | B3LYP/6-311++G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | 2.1 eV | B3LYP/6-311++G(d,p) |

| Energy Gap | 10.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.8 D | B3LYP/6-311++G(d,p) |

| Ionization Potential | 8.9 eV | B3LYP/6-311++G(d,p) |

| Electron Affinity | -1.8 eV | B3LYP/6-311++G(d,p) |

Natural bond orbital analysis reveals significant charge transfer from the nitrogen and oxygen lone pairs to the adjacent carbon-hydrogen antibonding orbitals, contributing to the overall stabilization of the molecular structure [14]. The atomic charges calculated using natural population analysis show that the nitrogen atom carries a partial negative charge of approximately -0.65 e, while the oxygen atom has a charge of -0.71 e [14].

The electrostatic potential surface mapping indicates regions of high electron density around the heteroatoms, which correspond to sites of nucleophilic reactivity [14]. Conversely, the carbon atoms adjacent to the nitrogen and oxygen exhibit partial positive charges, making them susceptible to nucleophilic attack [14].

Catalytic amination represents one of the most direct and efficient methodologies for synthesizing 2-(Methylamino)butan-1-ol. The direct amination of 1-butanol with methylamine through borrowing hydrogen catalysis has emerged as a particularly attractive approach due to its atom efficiency and minimal waste generation [1] [2].

Ruthenium-Catalyzed Systems demonstrate exceptional performance in the borrowing hydrogen amination of alcohols. The ruthenium complex [RuHCl(CO)(PPh3)3] combined with triphos ligand achieves selectivities of approximately 97% for 4-amino-1-butanol formation [3]. Under optimized conditions at 150-180°C with 5 bar hydrogen pressure, conversions of 42% with selectivities reaching 90-97% have been reported [3]. The catalytic system operates through a mechanism involving initial dehydrogenation of the alcohol substrate to form butyraldehyde, followed by condensation with methylamine to generate an imine intermediate, which is subsequently reduced to yield the desired amino alcohol product.

Iron-Catalyzed Approaches offer a more sustainable alternative to precious metal catalysts. The Ni-Cu-Cr2O3 catalyst system enables conversions of 77% with approximately 20% yield of 4-amino-1-butanol at 180°C under flow conditions [3]. Iron carbonyl complexes, particularly Fe(CO)5 with phosphine ligands, provide cost-effective alternatives for longer-chain alcohols, albeit requiring elevated temperatures of 130-150°C . The iron-catalyzed systems demonstrate turnover frequencies of 10-20 h⁻¹ with moderate selectivities of 85-95% [5].

Heterogeneous Catalytic Systems present advantages for industrial applications through enhanced catalyst recovery and reduced metal contamination. The γ-Al2O3 supported systems in supercritical carbon dioxide demonstrate moderate to high yields while offering the additional benefit of carbon dioxide incorporation into cyclic products [6]. These systems operate effectively at temperatures of 150-200°C with residence times of 10-90 minutes in continuous flow configurations.

Reductive Amination Strategies

Reductive amination provides a versatile and well-established pathway for synthesizing 2-(Methylamino)butan-1-ol through the coupling of butyraldehyde with methylamine under reducing conditions. This methodology offers excellent functional group tolerance and can be performed under mild reaction conditions [7] [8].

Sodium Cyanoborohydride Systems represent the gold standard for reductive amination reactions. The selective reduction of imines in the presence of aldehydes is achieved through the use of sodium cyanoborohydride at pH 4-5, which is sufficiently strong to reduce iminium ions but not aldehydes or ketones [7]. Typical reaction conditions involve treatment of butyraldehyde with methylamine in methanol, followed by addition of sodium cyanoborohydride to achieve yields of 80-95% with reaction times of 2-24 hours.

Sodium Borohydride Methodologies offer rapid reaction kinetics but require careful control to prevent over-reduction. The formation of imines in methanol followed by chilling and addition of sodium borohydride enables completion of reactions within 0.5-2 hours [9]. This approach achieves yields of 75-92% with selectivities of 80-90%, though careful pH control is essential to avoid side reactions.

Enzymatic Reductive Amination systems utilizing co-immobilized amine dehydrogenases and formate dehydrogenases in continuous flow reactors demonstrate remarkable selectivity and environmental compatibility. These biocatalytic systems operate at room temperature with analytical yields of 47% and space-time yields of 7.4 g L⁻¹ day⁻¹ using only 0.03 mol% catalyst loading [10]. The enzymatic approach offers exceptional enantioselectivity with enantiomeric excesses exceeding 99% when chiral substrates are employed.

Transfer Hydrogenation Approaches using alcohols as hydrogen donors provide atom-economical alternatives to traditional hydride reagents. Ruthenium catalysts with 1,4-bis(diphenylphosphino)butane ligands enable selective transfer hydrogenation of nitriles to primary amines using 2-butanol as the hydrogen source [11]. These systems achieve turnover frequencies of 50-200 h⁻¹ with excellent selectivities for primary amine formation.

Asymmetric Synthesis Techniques

The enantioselective synthesis of 2-(Methylamino)butan-1-ol requires sophisticated chiral catalytic systems capable of controlling stereochemistry during carbon-nitrogen bond formation. Several advanced methodologies have been developed to access enantiomerically pure amino alcohols with high efficiency and selectivity.

Chiral Phosphoric Acid Catalyzed Systems demonstrate exceptional performance in asymmetric reductive amination. The use of chiral phosphoric acids in combination with Hantzsch esters as hydrogen sources enables the synthesis of chiral amines with enantiomeric excesses of 85-98% [12]. The mechanism involves activation of the imine substrate through hydrogen bonding with the chiral phosphoric acid, followed by stereoselective hydride delivery from the Hantzsch ester. Reaction conditions typically involve 5-20 mol% catalyst loading at temperatures of 0-40°C with reaction times of 12-48 hours.

Asymmetric Hydrogenation Methodologies using chiral rhodium and iridium catalysts provide direct access to enantiomerically pure amino alcohols. The Rh-BINAP system achieves enantiomeric excesses of 90-99% in the hydrogenation of prochiral imines [13]. These systems operate under mild conditions with hydrogen pressures of 1-50 bar and temperatures of 20-80°C, achieving turnover numbers of 100-500 and turnover frequencies of 20-100 h⁻¹.

Cooperative Asymmetric Dual Catalysis involving chiral iridium complexes and chiral phosphoric acids demonstrates remarkable stereocontrol in alcohol amination reactions. The dual catalytic system operates through a borrowing hydrogen mechanism where both chiral catalysts participate throughout the catalytic cycle [14]. This approach achieves enantiomeric excesses of 85-99% with yields of 70-95% under optimized conditions.

Enzymatic Asymmetric Approaches utilizing engineered transaminases and amine dehydrogenases provide exceptional enantioselectivity for amino alcohol synthesis. The engineered cascades convert diols to amino alcohols with selectivities of 99% and enantiomeric excesses exceeding 99% [15]. These systems operate under aqueous conditions at room temperature, representing the most environmentally benign approach to chiral amino alcohol synthesis.

Continuous Flow Reactor Implementations

Continuous flow technology has revolutionized the synthesis of 2-(Methylamino)butan-1-ol by enabling precise control over reaction parameters, enhanced mass and heat transfer, and improved process safety. Various reactor configurations have been developed to optimize different aspects of the synthesis.

Packed Bed Reactors loaded with heterogeneous catalysts provide excellent catalyst retention and consistent product quality. These systems typically employ channel dimensions of 1-5 mm with flow rates of 0.1-10 mL/min, achieving residence times of 10-120 minutes [16]. The packed bed configuration enables space-time yields of 50-500 g L⁻¹ h⁻¹ with productivities of 0.5-10 g/h, making them suitable for industrial-scale production.

Microreactor Systems with channel dimensions of 10-500 μm offer exceptional mass transfer characteristics and precise temperature control. These systems achieve rapid mixing and efficient heat exchange, enabling reaction completion within 1-30 minutes [17]. The high surface-area-to-volume ratio facilitates excellent control over reaction kinetics, achieving space-time yields of 20-200 g L⁻¹ h⁻¹ with minimal catalyst loading.

Oscillatory Flow Reactors combine the benefits of batch mixing with continuous operation through the use of oscillatory motion superimposed on net flow. These systems demonstrate superior performance in handling solid-liquid biphasic mixtures, achieving space-time yields of 100-1000 g L⁻¹ h⁻¹ [16]. The oscillatory motion enhances mass transfer and prevents reactor fouling, enabling stable operation over extended periods.

Tube-in-Tube Configurations provide elegant solutions for gas-liquid reactions by enabling controlled gas diffusion through permeable tubing. These systems have been successfully applied to ammonia-mediated amination reactions, achieving productivities of 0.2-5 g/h with excellent selectivity [18]. The tube-in-tube design eliminates the need for high-pressure gas handling while maintaining precise control over gas concentrations.

Enzymatic Flow Reactors utilizing immobilized biocatalysts demonstrate exceptional selectivity and environmental compatibility. These systems employ enzyme loadings of 0.03-1 mol% with residence times of 20-180 minutes, achieving space-time yields of 40-400 g L⁻¹ h⁻¹ [10]. The enzymatic approach operates under mild conditions and generates minimal waste, representing the most sustainable approach to continuous amino alcohol synthesis.

Green Chemistry Optimization Parameters

The optimization of 2-(Methylamino)butan-1-ol synthesis according to green chemistry principles requires systematic evaluation of multiple parameters to minimize environmental impact while maintaining synthetic efficiency. Modern approaches focus on atom economy, energy efficiency, and waste minimization.

Atom Economy Optimization has been significantly improved through the development of direct amination methodologies. Traditional synthetic routes achieve atom economies of 65-75%, while optimized green methods reach 85-95% through the elimination of stoichiometric reagents and the use of catalytic systems [19]. The borrowing hydrogen approach exemplifies this improvement by utilizing water as the sole byproduct, representing a 1.2-1.4-fold improvement in atom utilization.

Energy Consumption Reduction has been achieved through process intensification and the use of milder reaction conditions. Continuous flow reactors enable 2-5-fold reductions in energy consumption compared to traditional batch processes through improved heat transfer and reduced heating/cooling cycles [16]. Microwave-assisted synthesis further reduces energy requirements by enabling rapid heating and shorter reaction times of 5-30 minutes compared to conventional heating methods requiring several hours.

Solvent Minimization Strategies demonstrate dramatic improvements in environmental impact. Solvent-free conditions reduce volatile organic compound usage by 10-50-fold compared to traditional methods [20]. The use of water as a reaction medium, supercritical carbon dioxide, or ionic liquids provides environmentally benign alternatives to traditional organic solvents while maintaining or improving reaction performance.

Waste Generation Reduction through optimized catalytic systems achieves 5-20-fold improvements in E-factors (environmental factors) [15]. Enzymatic cascades represent the most efficient approach, achieving E-factors of 1-5 compared to traditional methods with E-factors of 5-50. The use of recyclable catalysts and continuous processes further reduces waste generation through improved catalyst recovery and process efficiency.

Catalyst Recovery and Recycling systems have been developed to address the sustainability of metal-catalyzed processes. Heterogeneous catalysts enable 5-10-fold improvements in catalyst recovery compared to homogeneous systems [21]. Magnetic separation, membrane reactors, and continuous flow configurations facilitate efficient catalyst recovery while maintaining high catalytic activity over multiple cycles.

Renewable Feedstock Utilization represents a paradigm shift toward sustainable synthesis. Bio-based alcohols derived from lignocellulosic biomass provide renewable starting materials for amino alcohol synthesis [22]. The direct conversion of biomass-derived platform chemicals achieves 3-8-fold improvements in sustainability metrics compared to petroleum-derived feedstocks.

Process Intensification through advanced reactor designs and optimization algorithms enables 5-15-fold improvements in productivity. Automated self-optimizing reactors systematically evaluate multiple parameters to identify optimal conditions while minimizing experimental burden [6]. These systems achieve rapid optimization of temperature, flow rate, and catalyst loading to maximize efficiency while minimizing environmental impact.

Biodegradability Assessment of catalysts and reagents has become increasingly important for environmental sustainability. Organic catalysts demonstrate superior biodegradability compared to metal-based systems, with aminocatalysts showing 3-6-fold improvements in environmental compatibility [23]. The development of biodegradable catalysts addresses end-of-life considerations while maintaining high synthetic performance.

XLogP3

Sequence

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant